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Compound of Interest

Compound Name: 4-(Imidazol-1-yl)phenol

Cat. No.: B155665 Get Quote

This technical guide provides an in-depth overview of the application of quantum mechanical

calculations to elucidate the electronic and structural properties of 4-(Imidazol-1-yl)phenol.
Aimed at researchers, scientists, and professionals in drug development, this document details

the theoretical basis, computational methodologies, and key findings derived from such

studies. The imidazole moiety is a crucial component in many biologically active compounds,

and understanding its quantum mechanical properties is vital for rational drug design and

materials science.[1][2]

Introduction to Computational Analysis
Quantum mechanical calculations, particularly those based on Density Functional Theory

(DFT), have become indispensable tools for predicting the properties of molecular systems.[1]

[3] For a molecule like 4-(Imidazol-1-yl)phenol, these calculations can provide valuable

insights into its geometric structure, electronic characteristics, and spectroscopic signatures.

This data is critical for understanding its reactivity, stability, and potential interactions in a

biological environment.[3][4] Computational studies allow for the exploration of molecular

properties that may be difficult or costly to measure experimentally.

Computational Methodology
The theoretical calculations for imidazole derivatives are consistently performed using the

Gaussian suite of programs, with DFT being the method of choice. A common and reliable

approach involves the B3LYP functional, which combines Becke's three-parameter exchange

functional with the Lee-Yang-Parr correlation functional.[5][6][7] This is typically paired with a
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Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance

between accuracy and computational cost for molecules of this size.[3][5][6][7]

Geometry Optimization
The first step in any quantum chemical study is to find the minimum energy structure of the

molecule. This is achieved through geometry optimization, where the bond lengths, bond

angles, and dihedral angles are systematically varied until the lowest energy conformation is

found.[1][7] Frequency calculations are then performed on the optimized geometry to confirm

that it represents a true energy minimum, characterized by the absence of imaginary

frequencies.[8]

Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated.

These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's

reactivity.[1][3][5] The energy gap between HOMO and LUMO (ΔE) is an indicator of

chemical stability.[4][6][7]

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge

distribution on the molecule's surface, indicating the regions most susceptible to electrophilic

and nucleophilic attack.[3]

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and

intramolecular interactions.[2][9]

Mulliken Population Analysis: This method partitions the total electron density among the

atoms in the molecule, providing atomic charges.[3]

Spectroscopic Predictions
Quantum mechanical calculations can also predict various spectroscopic properties, which can

be compared with experimental data for validation:
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Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the

positions of peaks in IR and Raman spectra.[5]

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital)

method is commonly used to calculate the isotropic shielding tensors for predicting ¹H and

¹³C NMR chemical shifts.[2][10]

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic

excitation energies and oscillator strengths, which correspond to the absorption bands in a

UV-Vis spectrum.[5][9]

Key Calculated Properties
The following tables summarize the kind of quantitative data that can be obtained from

quantum mechanical calculations on 4-(Imidazol-1-yl)phenol, based on typical values for

similar imidazole derivatives found in the literature.

Table 1: Key Quantum Chemical Parameters
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Parameter Value Unit Significance

EHOMO -5.0 to -6.5 eV
Electron-donating

ability

ELUMO -1.0 to -2.5 eV
Electron-accepting

ability

Energy Gap (ΔE) 2.5 to 4.5 eV
Chemical reactivity

and stability[6][7]

Ionization Potential (I) 5.0 to 6.5 eV

Energy required to

remove an electron[1]

[6]

Electron Affinity (A) 1.0 to 2.5 eV
Energy released upon

gaining an electron[6]

Electronegativity (χ) 3.0 to 4.5 eV
Tendency to attract

electrons

Chemical Hardness

(η)
1.2 to 2.3 eV

Resistance to change

in electron

distribution[6]

Chemical Softness (S) 0.4 to 0.8 eV⁻¹
Reciprocal of

hardness[6]

Electrophilicity Index

(ω)
4.0 to 6.0 eV

Propensity to accept

electrons[6][7]

Dipole Moment (μ) 2.0 to 4.0 Debye Molecular polarity

Table 2: Selected Optimized Geometric Parameters
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Parameter Bond/Angle
Typical Calculated
Value

Unit

Bond Length
C-N (Imidazole-

Phenol)
1.40 - 1.45 Å

Bond Length C=N (Imidazole) 1.30 - 1.35 Å

Bond Length C-O (Phenol) 1.35 - 1.40 Å

Bond Angle C-N-C (Imidazole) 105 - 110 Degrees

Dihedral Angle Imidazole-Phenol 20 - 45 Degrees[11]

Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the quantum mechanical analysis of a

molecule like 4-(Imidazol-1-yl)phenol.
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Input Preparation

Quantum Mechanical Calculation

Data Analysis and Interpretation

Outputs

Define Molecular Structure
(4-(Imidazol-1-yl)phenol)

Select Computational Parameters
(e.g., DFT/B3LYP/6-311G(d,p))

Geometry Optimization

Frequency Calculation Analyze Optimized Geometry
(Bond lengths, angles)

Verify Energy Minimum
(No imaginary frequencies)

Electronic Property Calculation
(HOMO, LUMO, MEP, etc.)

Analyze Electronic Properties
(Reactivity, stability)

Spectroscopic Property Calculation
(IR, NMR, UV-Vis)

Compare with Experimental Spectra

Quantitative Data Tables Molecular Visualizations
(MEP, Orbitals)

Technical Report / Publication

Click to download full resolution via product page

Computational workflow for quantum mechanical analysis.

Conclusion
Quantum mechanical calculations offer a powerful and insightful approach to studying the

properties of 4-(Imidazol-1-yl)phenol. By employing methods like DFT, researchers can gain a

detailed understanding of its structural, electronic, and spectroscopic characteristics. This

knowledge is invaluable for applications in medicinal chemistry and materials science, enabling
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the prediction of molecular behavior and the design of new functional molecules. The synergy

between computational predictions and experimental validation continues to be a driving force

in modern chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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